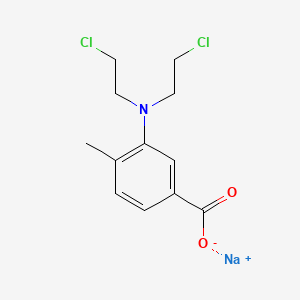
p-Toluic acid, 3-(bis(2-chloroethyl)amino)-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Toluic acid, 3-(bis(2-chloroethyl)amino)-, sodium salt: is a chemical compound that belongs to the class of organic compounds known as amino acids and derivatives. This compound is characterized by the presence of a p-toluic acid moiety substituted with a bis(2-chloroethyl)amino group. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of p-Toluic acid, 3-(bis(2-chloroethyl)amino)-, sodium salt typically involves the following steps:
Starting Materials: The synthesis begins with p-toluic acid and bis(2-chloroethyl)amine.
Reaction Conditions: The p-toluic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The activated p-toluic acid is then reacted with bis(2-chloroethyl)amine to form the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Analyse Des Réactions Chimiques
p-Toluic acid, 3-(bis(2-chloroethyl)amino)-, sodium salt: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines to form substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions.
Applications De Recherche Scientifique
p-Toluic acid, 3-(bis(2-chloroethyl)amino)-, sodium salt: has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mécanisme D'action
The mechanism of action of p-Toluic acid, 3-(bis(2-chloroethyl)amino)-, sodium salt involves its interaction with molecular targets such as enzymes and receptors. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. These interactions can modulate the activity of enzymes and alter cellular pathways, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
p-Toluic acid, 3-(bis(2-chloroethyl)amino)-, sodium salt: can be compared with other similar compounds, such as:
p-Toluic acid, 3-(bis(2-chloroethyl)amino)-, isopropylamine salt: This compound has a similar structure but differs in the counterion, which can affect its solubility and reactivity.
3-[Bis(2-chloroethyl)amino]-p-toluic acid isopropyl ester: This ester derivative has different physical and chemical properties due to the presence of the ester group.
The uniqueness of This compound
Propriétés
Numéro CAS |
52616-25-8 |
|---|---|
Formule moléculaire |
C12H14Cl2NNaO2 |
Poids moléculaire |
298.14 g/mol |
Nom IUPAC |
sodium;3-[bis(2-chloroethyl)amino]-4-methylbenzoate |
InChI |
InChI=1S/C12H15Cl2NO2.Na/c1-9-2-3-10(12(16)17)8-11(9)15(6-4-13)7-5-14;/h2-3,8H,4-7H2,1H3,(H,16,17);/q;+1/p-1 |
Clé InChI |
CRWUUOBIPYBVKP-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)[O-])N(CCCl)CCCl.[Na+] |
Numéros CAS associés |
5977-35-5 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


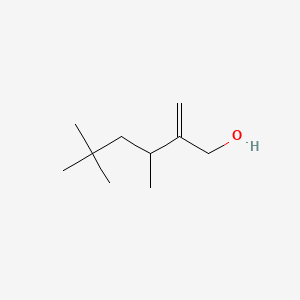

![2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802168.png)




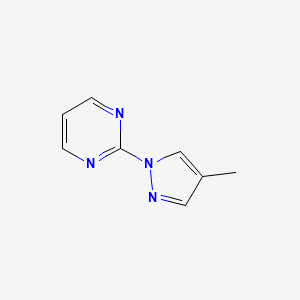
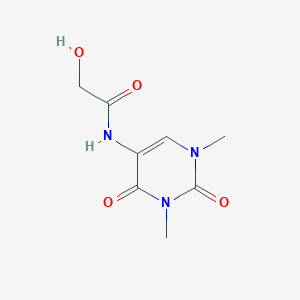
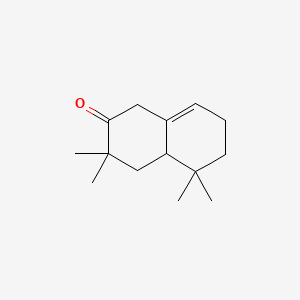
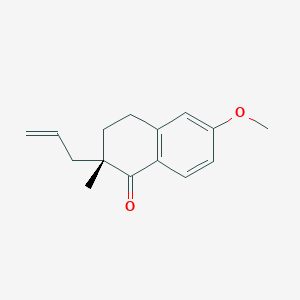


![4-[2-(4-Methylphenyl)hydrazinyl]aniline](/img/structure/B13802241.png)
